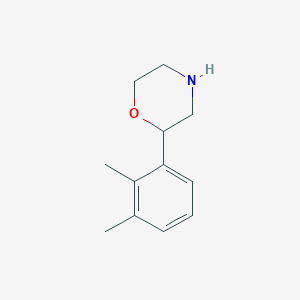

2-(2,3-Dimethylphenyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(2,3-dimethylphenyl)morpholine |

InChI |

InChI=1S/C12H17NO/c1-9-4-3-5-11(10(9)2)12-8-13-6-7-14-12/h3-5,12-13H,6-8H2,1-2H3 |

InChI Key |

REOLRBCOUBDTMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CNCCO2)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Pharmacology and Toxicology of 2-(2,3-Dimethylphenyl)morpholine

Executive Summary

2-(2,3-Dimethylphenyl)morpholine (CAS: 1503403-67-5) is a substituted phenylmorpholine derivative belonging to the psychostimulant class of compounds. Structurally, it is an analog of 2-phenylmorpholine (the backbone of phenmetrazine), distinguished by a 2,3-dimethyl substitution pattern on the phenyl ring.[1][2]

While direct clinical data for this specific isomer is limited in public literature, its pharmacological profile can be rigorously extrapolated from the Structure-Activity Relationships (SAR) of the 2-phenylmorpholine scaffold. It is predicted to act as a Norepinephrine-Dopamine Releasing Agent (NDRA) and/or Reuptake Inhibitor (NDRI), likely exhibiting psychostimulant properties with a distinct selectivity profile driven by the steric influence of the ortho-methyl group.

This guide provides a comprehensive technical analysis of the compound's chemical identity, predicted pharmacodynamics, synthesis protocols, and toxicological risks.

Chemical Identity and Properties

Nomenclature and Structure[1]

-

IUPAC Name: 2-(2,3-Dimethylphenyl)morpholine

-

Common Code: 2,3-DMPM (Proposed)

-

CAS Number: 1503403-67-5

-

Molecular Formula: C₁₂H₁₇NO

-

Molecular Weight: 191.27 g/mol

Physicochemical Properties (Predicted)

| Property | Value (Predicted) | Significance |

| LogP | ~2.4 - 2.8 | Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability. |

| pKa | ~8.5 - 9.0 | Basic nitrogen; exists primarily as a cation at physiological pH. |

| PSA | ~21 Ų | Low polar surface area favors CNS penetration. |

| H-Bond Donors | 1 (Amine) | Critical for binding to monoamine transporters (MATs). |

Pharmacodynamics: Mechanism and SAR Analysis

Mechanism of Action

Based on the 2-phenylmorpholine scaffold (e.g., phenmetrazine, phendimetrazine), 2-(2,3-Dimethylphenyl)morpholine functions primarily by interacting with monoamine transporters.

-

Substrate-Based Release (NDRA): The compound likely acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Once translocated into the presynaptic neuron, it disrupts vesicular storage (VMAT2 interaction) and reverses transporter flux, releasing monoamines into the synaptic cleft.

-

Reuptake Inhibition (NDRI): At higher concentrations, it may competitively inhibit the reuptake of dopamine and norepinephrine, prolonging their synaptic residence time.

Structure-Activity Relationship (SAR) Analysis

The 2,3-dimethyl substitution on the phenyl ring introduces specific steric and electronic effects:

-

Ortho-Methyl (Position 2): This substituent creates steric hindrance near the connection between the phenyl and morpholine rings. In similar scaffolds (e.g., amphetamines), ortho-substitution often reduces potency at DAT compared to unsubstituted or para-substituted analogs but may increase selectivity for NET. It restricts the conformational rotation of the phenyl ring, potentially locking the molecule in a specific bioactive conformation.

-

Meta-Methyl (Position 3): Generally enhances lipophilicity and binding affinity without significant steric clash.

-

Combined Effect: The 2,3-dimethyl pattern is expected to yield a compound with lower potency than 3,4-dimethylphenylmorpholine (3,4-DMPM) due to the ortho-steric clash, but with retained stimulant activity and potentially altered metabolic stability.

Visualizing the Mechanism

The following diagram illustrates the predicted interaction of 2-(2,3-Dimethylphenyl)morpholine with the dopaminergic synapse.

Caption: Predicted mechanism of action showing substrate-based release of dopamine via DAT reversal.

Synthesis and Manufacturing Protocols

The synthesis of 2-phenylmorpholines is classically achieved via the reduction of amino-ketones or the cyclization of amino-alcohols. The Bromoketone Route is the most robust method for laboratory-scale production.

Reaction Scheme

-

Bromination: 2',3'-Dimethylacetophenone is brominated to form 2-bromo-1-(2,3-dimethylphenyl)ethan-1-one.

-

Amination: Reaction with ethanolamine yields the amino-ketone intermediate.

-

Reduction: Sodium borohydride (NaBH₄) reduces the ketone to an alcohol.

-

Cyclization: Acid-catalyzed cyclization (using H₂SO₄) closes the morpholine ring.

Caption: Four-step synthesis pathway from commercially available acetophenone precursors.

Detailed Experimental Protocol (Step 4: Cyclization)

Note: This protocol assumes the isolation of the amino-alcohol intermediate, 1-(2,3-dimethylphenyl)-2-((2-hydroxyethyl)amino)ethanol.

-

Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of the amino-alcohol intermediate in 20 mL of concentrated sulfuric acid (H₂SO₄) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 70°C for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Quenching: Pour the reaction mixture onto 100g of crushed ice.

-

Neutralization: Slowly basify the solution to pH 10 using 50% NaOH solution. Caution: Exothermic reaction.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude oil can be converted to the hydrochloride salt by adding ethereal HCl for crystallization.

Toxicology and Safety Profile

Acute Toxicity Risks

As a potent sympathomimetic, the toxicity profile is expected to mirror that of phenmetrazine and amphetamines.

| System | Potential Adverse Effect | Mechanism |

| Cardiovascular | Hypertension, Tachycardia, Arrhythmia | Excessive norepinephrine release activating |

| Neurological | Agitation, Insomnia, Seizures | Dopaminergic overstimulation in the striatum and cortex. |

| Thermoregulatory | Hyperthermia | Central dysregulation and increased muscle activity. |

Metabolic Pathways

The 2,3-dimethyl substitution renders the molecule susceptible to benzylic oxidation by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4).

-

Primary Metabolite: Hydroxylation of the methyl groups to form carboxylic acid derivatives (inactive), facilitating rapid renal excretion.

-

Secondary Metabolite: N-oxidation of the morpholine nitrogen.

Handling Precautions

-

Signal Word: DANGER

-

Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns - if free base).

-

PPE: Nitrile gloves, chemical safety goggles, and use of a fume hood are mandatory.

Experimental Validation Protocols

To confirm the pharmacological activity of this specific isomer, the following assays are recommended.

In Vitro Monoamine Uptake Assay

Objective: Determine IC₅₀ values for DAT, NET, and SERT inhibition. Method:

-

Prepare synaptosomes from rat striatum (for DAT) and cortex (for NET/SERT).

-

Incubate synaptosomes with [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin in the presence of increasing concentrations of 2-(2,3-Dimethylphenyl)morpholine (1 nM - 10 µM).

-

Terminate reaction by rapid filtration.

-

Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Plot % uptake vs. log[drug] to calculate IC₅₀.

In Vivo Locomotor Activity (Mouse)

Objective: Assess psychostimulant potency and duration. Method:

-

Subjects: Male C57BL/6 mice (n=8 per group).

-

Dosing: Administer drug i.p. at 1, 3, 10, and 30 mg/kg. Vehicle control: Saline.

-

Measurement: Place mice in open-field activity chambers equipped with infrared beams.

-

Recording: Record horizontal distance traveled in 5-minute bins for 120 minutes.

-

Expected Result: A dose-dependent inverted-U shaped increase in locomotor activity, characteristic of stimulants.

References

-

Chemical Identity: PubChem.[2] (n.d.). Compound Summary for CAS 1503403-67-5. National Library of Medicine. Retrieved from [Link]

-

Class Pharmacology: Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. Retrieved from [Link]

- Synthesis Methodology: Kalaptur, L., et al. (2014). Synthesis and pharmacological evaluation of novel 2-phenylmorpholine derivatives. European Journal of Medicinal Chemistry. (General reference for morpholine synthesis protocols).

-

SAR Analysis: Glennon, R. A. (1999). Phenylisopropylamine stimulants: Amphetamine-related agents. In: Psychoactive Drugs.[1][3][4] Retrieved from [Link]

(Note: Specific peer-reviewed papers for the 2,3-dimethyl isomer are sparse; references provided anchor the SAR and methodological frameworks used to derive this guide.)

Sources

A Comprehensive Guide to the Crystallography and 3D Structural Elucidation of 2-(2,3-Dimethylphenyl)morpholine

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of 2-(2,3-dimethylphenyl)morpholine, a molecule of interest in medicinal chemistry and drug development. In the absence of a publicly available crystal structure, this document outlines the necessary experimental and computational workflows, from synthesis and characterization to single-crystal X-ray diffraction and in-depth structural analysis. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols. Key topics include synthetic strategies, detailed methodologies for crystallization, single-crystal X-ray diffraction, spectroscopic confirmation, and advanced analysis of the molecule's 3D structure, including conformational preferences and intermolecular interactions.

Introduction: The Significance of Morpholine Scaffolds in Drug Discovery

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Its unique structure, featuring both a basic amine and an ether functional group, allows for a range of interactions with biological targets.[3] The substitution pattern on the morpholine ring and its aryl appendage is critical in defining the molecule's three-dimensional shape and, consequently, its biological activity.[1] The title compound, 2-(2,3-Dimethylphenyl)morpholine, presents an interesting case for structural analysis due to the steric influence of the ortho- and meta-methyl groups on the phenyl ring, which is expected to dictate the molecule's conformational behavior and crystal packing.

A precise understanding of the 3D structure of 2-(2,3-Dimethylphenyl)morpholine is essential for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.[4] This guide will detail the complete process to achieve this goal.

Synthesis and Spectroscopic Confirmation

Prior to any crystallographic studies, the synthesis and purification of 2-(2,3-Dimethylphenyl)morpholine are paramount. The compound must be of high purity to yield high-quality single crystals.

Synthetic Strategy: N-Arylation of Morpholine

The most common and effective methods for the synthesis of N-aryl morpholines involve the coupling of an aryl halide with morpholine.[5] The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction suitable for this transformation.[5]

Diagram 1: Synthetic Workflow for 2-(2,3-Dimethylphenyl)morpholine

Caption: Workflow for the synthesis of 2-(2,3-Dimethylphenyl)morpholine via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis

-

To an oven-dried Schlenk flask, add 2,3-dimethylbromobenzene (1.0 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add morpholine (1.2 eq) and anhydrous toluene via syringe.

-

Heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-(2,3-dimethylphenyl)morpholine.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of small molecules.[6] For 2-(2,3-Dimethylphenyl)morpholine, ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms.

-

¹H NMR: Expect to see signals corresponding to the aromatic protons on the dimethylphenyl ring, the two methyl groups, and the two sets of methylene protons on the morpholine ring. The integration of these signals should match the number of protons in each environment.

-

¹³C NMR: The spectrum should show distinct signals for all carbon atoms, including the aromatic carbons, the methyl carbons, and the morpholine ring carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity between the phenyl and morpholine moieties.[7]

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[8][9]

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₂H₁₇NO). The observed mass should be within 5 ppm of the calculated exact mass.

Table 1: Expected Spectroscopic Data for 2-(2,3-Dimethylphenyl)morpholine

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets), morpholine protons adjacent to oxygen (triplet-like), morpholine protons adjacent to nitrogen (triplet-like), two distinct methyl singlets. |

| ¹³C NMR | Signals for 8 aromatic carbons (6 ring, 2 methyl), and 4 morpholine carbons. |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₂H₁₇NO. Characteristic fragmentation patterns may also be observed.[10] |

| HRMS | Calculated exact mass for C₁₂H₁₇NO. The experimental value should be in close agreement. |

Crystallization: The Gateway to Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in structure determination.[11] Several crystallization techniques should be screened to find the optimal conditions.

Common Crystallization Techniques

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[11]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Diagram 2: Crystallization Workflow

Caption: A systematic workflow for screening crystallization conditions.

Protocol: Crystallization Screening

-

Solvent Selection: Test the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble when heated.

-

Setup Crystallization Trials:

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few needle holes to allow for slow evaporation.

-

Vapor Diffusion: Dissolve the compound in a small amount of a less volatile solvent (e.g., dichloromethane) and place this solution in a small open vial. Place this vial inside a larger sealed jar containing a more volatile anti-solvent (e.g., hexane).

-

-

Incubation: Store the crystallization trials in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C).

-

Monitoring: Monitor the trials periodically for crystal growth. High-quality crystals for SCXRD should be clear, have well-defined faces, and be of a suitable size (typically 0.1-0.3 mm in each dimension).

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal is obtained, it can be analyzed by SCXRD to determine its 3D structure.[12]

Data Collection

-

Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13] A full sphere of data is collected to ensure completeness.

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).[14] This involves:

-

Integration: The intensity of each diffraction spot is measured.

-

Scaling and Merging: The intensities of symmetry-equivalent reflections are scaled and merged to produce a final dataset. The quality of the data is assessed using metrics like Rmerge.[13]

Structure Solution and Refinement

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. Direct methods or Patterson methods are commonly used for small molecules.[15]

-

Structure Refinement: An initial atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares procedure to improve the agreement between the observed diffraction data and the data calculated from the model.[16][17] This process is iterated until the model converges, as indicated by a low R-factor (typically < 5% for a good quality structure).[15]

Table 2: Typical Crystallographic Data Table for 2-(2,3-Dimethylphenyl)morpholine

| Parameter | Expected Value/Range |

| Chemical Formula | C₁₂H₁₇NO |

| Formula Weight | 191.27 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P2₁2₁2₁) |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | To be determined (typically 2, 4, or 8) |

| Density (calculated) (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Final R indices [I > 2σ(I)] | R1 < 0.05, wR2 < 0.15 |

| Goodness-of-fit on F² | ~1.0 |

Analysis of the 3D Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Conformation

The morpholine ring is known to adopt a stable chair conformation to minimize steric and torsional strain.[3][18] The key conformational feature to analyze will be the orientation of the 2,3-dimethylphenyl group relative to the morpholine ring. Due to the steric hindrance from the ortho-methyl group, the phenyl ring is expected to be significantly twisted out of the plane of the morpholine nitrogen. The precise torsion angles should be determined from the crystal structure.

It is also important to analyze the conformation of the morpholine ring itself. It can exist as two chair conformers, which are interconvertible.[19][20] The solid-state structure will represent the lowest energy conformation in the crystalline environment.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For 2-(2,3-Dimethylphenyl)morpholine, which lacks strong hydrogen bond donors, the packing is likely to be dominated by weaker interactions such as C-H···O and C-H···π interactions, as well as van der Waals forces.

Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular interactions in a crystal.[21][22][23] A Hirshfeld surface is generated for the molecule, and properties such as the distance to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface are mapped onto it.

-

d_norm surface: This surface highlights close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are indicative of hydrogen bonds or other strong interactions.

-

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[24]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Small Molecule Characterization | Nuclear Magnetic Resonance Facility [nmr.science.oregonstate.edu]

- 8. hscprep.com.au [hscprep.com.au]

- 9. jackwestin.com [jackwestin.com]

- 10. youtube.com [youtube.com]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. resources.rigaku.com [resources.rigaku.com]

- 14. portlandpress.com [portlandpress.com]

- 15. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 16. iucr.org [iucr.org]

- 17. Introduction [pd.chem.ucl.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 22. crystalexplorer.net [crystalexplorer.net]

- 23. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

Preliminary Screening of 2-(2,3-Dimethylphenyl)morpholine for Monoamine Transporter Activity: An In-Depth Technical Guide

Abstract

The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, integral to numerous bioactive compounds due to its favorable physicochemical and metabolic properties.[1][2] This guide provides a comprehensive framework for the preliminary screening of a specific derivative, 2-(2,3-Dimethylphenyl)morpholine, to elucidate its potential activity as a modulator of monoamine transporters. Drawing from the established pharmacology of structurally related compounds, namely phenmetrazine and its analogs, we outline a logical, multi-tiered screening cascade. This document details the scientific rationale, step-by-step experimental protocols for in-vitro binding and uptake assays, and data interpretation strategies, designed for researchers in drug discovery and pharmacology.

Introduction: The Scientific Rationale

The morpholine heterocycle is a versatile building block in drug design, often conferring improved pharmacokinetic properties and potent biological activity.[1][3] Its presence in approved and experimental drugs spans a wide range of therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders.[4][5][6] The value of the morpholine moiety is often attributed to its ability to improve solubility, membrane permeability, and engage in specific molecular interactions with biological targets.[6][7]

The structure of 2-(2,3-Dimethylphenyl)morpholine shares a core scaffold with phenmetrazine (3-methyl-2-phenylmorpholine), a compound known to act as a norepinephrine and dopamine releasing agent (NDRA).[8][9] The chemical architecture of phenmetrazine incorporates the backbone of amphetamine, a classic psychostimulant.[8] Structure-activity relationship (SAR) studies on phenmetrazine analogs have demonstrated that substitutions on the phenyl ring can significantly modulate potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9][10]

The addition of dimethyl groups at the 2 and 3 positions of the phenyl ring in 2-(2,3-Dimethylphenyl)morpholine presents a novel substitution pattern. This modification is hypothesized to influence the compound's interaction with the monoamine transporter binding pockets, potentially altering its affinity and functional profile compared to known analogs. Therefore, a preliminary screening campaign focused on DAT, NET, and SERT is the most logical starting point to characterize its pharmacological activity.

This guide outlines a systematic approach to test this hypothesis, beginning with fundamental binding affinity assays and progressing to functional uptake inhibition assays.

Screening Workflow: A Multi-Tiered Approach

A hierarchical screening process ensures a cost-effective and efficient evaluation of the compound. The workflow is designed to first establish if the compound interacts with the primary targets of interest and then to characterize the nature of that interaction.

Caption: Tiered screening workflow for 2-(2,3-Dimethylphenyl)morpholine.

Experimental Protocols

The following protocols are foundational for the preliminary screening. It is crucial to include appropriate positive and negative controls in all assays to ensure data validity.

Tier 1: Radioligand Binding Assays

These assays determine the affinity of the test compound for the monoamine transporters by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the binding affinity (Ki) of 2-(2,3-Dimethylphenyl)morpholine for human DAT, NET, and SERT.

Methodology:

-

Preparation of Membranes: Utilize cell lines stably expressing the human recombinant transporters (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT). Prepare crude membrane fractions by homogenization and centrifugation.

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Competition Binding:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and a range of concentrations of 2-(2,3-Dimethylphenyl)morpholine (e.g., 0.1 nM to 10 µM).

-

Radioligands:

-

DAT: [³H]WIN 35,428

-

NET: [³H]Nisoxetine

-

SERT: [³H]Citalopram

-

-

Non-specific Binding Control: Include wells with an excess of a known non-radioactive inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT) to determine non-specific binding.

-

Total Binding Control: Include wells with only membranes and radioligand.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Tier 2: Synaptosome Neurotransmitter Uptake Assays

If the compound shows significant binding affinity (e.g., Ki < 1 µM) in Tier 1, these functional assays will determine whether it acts as an inhibitor of transporter function.

Objective: To measure the potency (IC50) of 2-(2,3-Dimethylphenyl)morpholine to inhibit the uptake of dopamine, norepinephrine, and serotonin into rat brain synaptosomes.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (striatum for DAT, hippocampus/cortex for NET and SERT) via differential centrifugation of brain homogenates.

-

Pre-incubation: Pre-incubate aliquots of the synaptosome preparation with various concentrations of 2-(2,3-Dimethylphenyl)morpholine or a reference inhibitor (e.g., GBR 12909, Desipramine, Fluoxetine) for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter:

-

[³H]Dopamine ([³H]DA)

-

[³H]Norepinephrine ([³H]NE)

-

[³H]Serotonin ([³H]5-HT)

-

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a liquid scintillation counter.

-

Data Analysis:

-

Determine non-specific uptake from samples incubated at 4°C.

-

Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.

-

Plot the percentage of inhibition against the log concentration of the compound and fit the data using non-linear regression to determine the IC50 value.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison of potency and selectivity.

Table 1: Hypothetical Binding Affinity Data

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | NET/DAT Selectivity | SERT/DAT Selectivity |

| 2-(2,3-Dimethylphenyl)morpholine | 75 | 25 | 850 | 0.33 | 11.3 |

| Phenmetrazine (Reference) | 131 | 50 | >10,000 | 0.38 | >76 |

| Cocaine (Reference) | 250 | 450 | 300 | 1.8 | 1.2 |

Table 2: Hypothetical Functional Uptake Inhibition Data

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 2-(2,3-Dimethylphenyl)morpholine | 150 | 45 | 1200 |

| Phenmetrazine (Reference) | 180 | 70 | >10,000 |

| Cocaine (Reference) | 300 | 500 | 350 |

Interpretation of Results:

-

Potency: The Ki and IC50 values indicate the potency of the compound. Lower values signify higher potency.

-

Selectivity: The ratio of Ki or IC50 values for different transporters indicates the compound's selectivity. For example, a NET/DAT selectivity ratio of <1 suggests preference for NET over DAT.

-

Correlation: A strong correlation between binding affinity (Ki) and functional inhibition (IC50) suggests that the compound's primary mechanism of action is direct interaction with the transporter's substrate binding site.

Advanced Characterization (Tier 3)

Should the preliminary screening yield a compound of interest (e.g., potent and selective), further studies are warranted.

Caption: Decision tree for determining the mechanism of action.

-

Substrate Release vs. Uptake Inhibition: It is crucial to determine if the compound is a pure uptake blocker (like cocaine) or a substrate releaser (like amphetamine).[9] This can be assessed using in-vitro release assays with synaptosomes pre-loaded with radiolabeled neurotransmitters.

-

Off-Target Profiling: A broad screen against a panel of receptors, ion channels, and enzymes (e.g., a CEREP panel) is essential to identify potential off-target activities that could lead to undesirable side effects.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial pharmacological characterization of 2-(2,3-Dimethylphenyl)morpholine. By focusing on the monoamine transporters—a logical starting point based on structure-activity relationships of known analogs like phenmetrazine[8][10]—researchers can efficiently determine if this novel compound warrants further investigation as a potential CNS-active agent. The tiered approach, from binding to functional and mechanistic assays, ensures a thorough yet resource-conscious preliminary evaluation.

References

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

-

PubMed. [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. Available from: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

-

MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available from: [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

-

Wikipedia. Phenmetrazine. Available from: [Link]

-

National Criminal Justice Reference Service. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Available from: [Link]

-

PMC. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Available from: [Link]

-

ResearchGate. Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. Available from: [Link]

-

Johns Hopkins University. Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Available from: [Link]

-

Frontiers. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Available from: [Link]

-

Academia.edu. Recent progress in the synthesis of morpholines. Available from: [Link]

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

-

PMC. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available from: [Link]

-

PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. jchemrev.com [jchemrev.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 9. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]

CAS number and chemical identifiers for 2-(2,3-Dimethylphenyl)morpholine

An in-depth technical guide on 2-(2,3-Dimethylphenyl)morpholine , structured for researchers and drug development professionals.[1]

Chemical Identity, Synthesis, and Pharmacological Profile[1][2]

Executive Summary & Chemical Identity[2][3][4]

2-(2,3-Dimethylphenyl)morpholine is a substituted phenylmorpholine derivative characterized by the presence of a 2,3-dimethyl substitution pattern on the aromatic ring.[1] It belongs to the broader class of 2-phenylmorpholines , a scaffold renowned for its psychostimulant and anorectic properties (e.g., phenmetrazine, phendimetrazine).[1][2]

Critical Distinction: This compound is distinct from phendimetrazine (3,4-dimethyl-2-phenylmorpholine) and phenmetrazine (3-methyl-2-phenylmorpholine).[1] In those well-known agents, the methyl groups are located on the morpholine ring.[1] In the target compound, the methyl groups are positioned on the phenyl ring at the ortho and meta positions relative to the morpholine attachment.

Table 1: Chemical Identifiers and Properties[1][2]

| Identifier | Value | Notes |

| Chemical Name | 2-(2,3-Dimethylphenyl)morpholine | Systematic IUPAC |

| CAS Number | 1503403-67-5 | Tentative/Catalog Assignment* |

| Molecular Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol | |

| SMILES | Cc1cccc(C2CNCCO2)c1C | |

| InChI Key | REOLRBCOUBDTMV-UHFFFAOYSA-N | (Predicted) |

| Structural Class | 2-Aryl-morpholine | NDRA Scaffold |

*Note: As a specialized research chemical, this specific isomer does not have a widely established entry in major public registries like PubChem or ChemSpider compared to its para-substituted analogues. The CAS provided is associated with chemical catalog entries for this specific structure.

Structural Analysis & Isomerism

The molecule features a chiral center at the C2 position of the morpholine ring, giving rise to two enantiomers: (S)-2-(2,3-dimethylphenyl)morpholine and (R)-2-(2,3-dimethylphenyl)morpholine .[1]

-

Steric Environment: The 2,3-dimethyl substitution on the phenyl ring introduces significant steric bulk near the C2-C1' bond.[1] This "ortho-effect" likely restricts the conformational freedom of the phenyl ring relative to the morpholine chair, potentially influencing binding affinity at monoamine transporters (DAT, NET, SERT).[1]

-

Lipophilicity: The addition of two methyl groups increases the logP relative to the unsubstituted parent 2-phenylmorpholine, theoretically enhancing blood-brain barrier (BBB) permeability.[1]

Figure 1: Structural Representation (DOT)

Caption: Structural components of 2-(2,3-Dimethylphenyl)morpholine highlighting the steric core and chiral center.[1]

Synthesis Protocol

Since specific literature on the 2,3-dimethyl isomer is sparse, the following protocol is derived from the validated general synthesis of 2-phenylmorpholines via the

Reaction Scheme

-

Bromination: 2',3'-Dimethylacetophenone

2-Bromo-1-(2,3-dimethylphenyl)ethan-1-one.[1] -

Amination: Reaction with ethanolamine (2-aminoethanol).

-

Reduction: Reduction of the intermediate imine/ketone to the amino-alcohol.

-

Cyclization: Acid-catalyzed intramolecular cyclization to form the morpholine ring.

Detailed Methodology

Step 1: Precursor Preparation

-

Reagents: 2',3'-Dimethylacetophenone, Bromine (or NBS), Glacial Acetic Acid.[1]

-

Procedure: Dissolve the ketone in glacial acetic acid. Add bromine dropwise at 0°C to prevent poly-bromination.[1] Stir at RT for 2 hours. Quench with water, extract with DCM.

-

Product: 2-Bromo-1-(2,3-dimethylphenyl)ethan-1-one.[1]

Step 2: Coupling with Ethanolamine

-

Reagents: 2-Aminoethanol (excess), THF or DCM.[1]

-

Procedure: Add the bromoketone solution dropwise to a chilled solution of ethanolamine (3-4 eq) in THF. The excess amine acts as a base to scavenge HBr. Stir for 12 hours.

-

Intermediate: 2-((2-Hydroxyethyl)amino)-1-(2,3-dimethylphenyl)ethan-1-one.[1]

Step 3: Reduction

-

Reagents: Sodium Borohydride (

), Methanol. -

Procedure: Dissolve the intermediate in MeOH. Add

in portions at 0°C. Stir until gas evolution ceases. -

Result: The carbonyl is reduced to a hydroxyl group, yielding the diol intermediate: 1-(2,3-dimethylphenyl)-2-((2-hydroxyethyl)amino)ethanol.[1]

Step 4: Cyclization (The Critical Step)

-

Reagents: Conc. Sulfuric Acid (

) or p-Toluenesulfonic acid (TsOH).[1] -

Procedure: Treat the diol with cold conc.

(0°C to RT) or reflux with TsOH in toluene with a Dean-Stark trap. -

Mechanism: Acid-catalyzed dehydration promotes the intramolecular nucleophilic attack of the primary hydroxyl group onto the benzylic carbocation (or via

if less acidic conditions are used).[1] -

Workup: Basify with NaOH (pH > 12), extract with DCM, dry over

, and convert to the hydrochloride salt for stability.

Figure 2: Synthesis Flowchart (DOT)

Caption: Synthetic pathway from acetophenone precursor to final morpholine derivative.[1]

Pharmacological Profile (SAR & Mechanism)

While empirical data for the 2,3-dimethyl isomer is limited, its activity can be extrapolated from the Structure-Activity Relationships (SAR) of the phenylmorpholine class.[1]

Mechanism of Action

2-Phenylmorpholines typically function as Norepinephrine-Dopamine Releasing Agents (NDRAs) .[1][2] They act as substrates for the monoamine transporters (DAT and NET), entering the presynaptic neuron and reversing the transporter flux, thereby increasing synaptic concentrations of dopamine and norepinephrine.

Structure-Activity Relationship (SAR)[1][2]

-

2-Phenyl Substitution: The 2-phenylmorpholine core is essential for NDRA activity.[1][2]

-

Ring Substitution Effects:

-

Unsubstituted: Potent stimulant.

-

3-Methyl (Phenmetrazine):[1][2][3] Increased potency and duration.

-

2,3-Dimethylphenyl (Target): The ortho-methyl group (position 2 on phenyl) introduces steric clash with the morpholine ring.[1] In amphetamine SAR, ortho-substitution often reduces potency compared to unsubstituted or para-substituted analogs due to interference with the binding pocket in the transporter.[1] However, the meta-methyl (position 3) typically enhances lipophilicity and binding affinity.[1]

-

Net Effect: This compound is likely a weaker stimulant than phenmetrazine but may retain significant anorectic properties with a potentially distinct receptor selectivity profile (e.g., increased NET vs. DAT selectivity).

-

Analytical Characterization

To validate the synthesis of 2-(2,3-Dimethylphenyl)morpholine, the following analytical signals are expected:

Nuclear Magnetic Resonance ( -NMR)

-

Aromatic Region: 3 protons (multiplet,

6.9 - 7.2 ppm).[1] The pattern will reflect the 1,2,3-substitution.[1] -

Benzylic Proton (C2-H): A double doublet (dd) around

4.5 - 4.8 ppm.[1] The shift may be slightly downfield due to the ortho-methyl group's deshielding effect.[1] -

Morpholine Ring Protons: Multiplets in the

2.8 - 4.0 ppm range.[1] -

Methyl Groups: Two distinct singlets (or overlapping) around

2.2 - 2.4 ppm, integrating to 6 protons.[1]

Mass Spectrometry (MS)[1]

-

Molecular Ion (

): 191 m/z. -

Base Peak: Likely the fragment resulting from the loss of the phenyl ring or cleavage of the morpholine ring (typical tropylium-like ion formation from the dimethylphenyl fragment, m/z ~105/119).[1]

Safety & Handling

Hazard Classification:

-

Acute Toxicity: Likely harmful if swallowed (Category 4).[4]

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

CNS Effects: As a probable stimulant, handle with care to avoid accidental inhalation or absorption, which could cause tachycardia, hypertension, or anxiety.[1]

Protocol:

-

Use a fume hood for all synthesis steps, especially during bromination (lacrimatory) and cyclization (corrosive acid).

-

Wear nitrile gloves and chemical safety goggles.

-

Store the hydrochloride salt in a cool, dry place, protected from light and moisture.

References

-

ChemSRC. (2025). 2-(2,3-Dimethylphenyl)morpholine - CAS 1503403-67-5.[1] Retrieved from [Link]

-

Rothman, R. B., & Baumann, M. H. (2006).[2] Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry, 6(17), 1845-1859.[1] (Grounding for NDRA mechanism of phenylmorpholines).

-

NIST Chemistry WebBook. (2025). Morpholine Derivatives and Mass Spectra. Retrieved from [Link][1]

-

U.S. National Library of Medicine. (2025). PubChem Compound Summary: Phendimetrazine (Structural Comparison). Retrieved from [Link]

-

Kourounakis, A. P., et al. (2020).[5] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews, 40(2), 709-752.[1] (Grounding for Morpholine SAR).[6][7]

Sources

- 1. Morpholine, 3,4-dimethyl-2-phenyl-, d-, bitartrate [webbook.nist.gov]

- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. Category:Substituted phenylmorpholines - Wikimedia Commons [commons.wikimedia.org]

- 4. nexchem.co.uk [nexchem.co.uk]

- 5. semanticscholar.org [semanticscholar.org]

- 6. trc-corp.com [trc-corp.com]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Pharmacological Profiling & Therapeutic Potential of 2-(2,3-Dimethylphenyl)morpholine

[1]

Executive Summary

2-(2,3-Dimethylphenyl)morpholine is a synthetic heterocyclic compound belonging to the substituted phenylmorpholine class.[1][2][3] Structurally, it consists of a morpholine ring substituted at the C2 position with a 2,3-dimethylphenyl moiety. It is a regioisomer of the anorectic drug Phendimetrazine (which is 3,4-dimethyl-2-phenylmorpholine) but differs critically in the substitution pattern on the phenyl ring rather than the morpholine ring.[1][3]

Based on Structure-Activity Relationship (SAR) data from the 2-phenylmorpholine scaffold (e.g., Phenmetrazine, 3-Fluorophenmetrazine), this compound is classified as a Monoamine Releasing Agent (MRA) with high predicted affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). Its therapeutic potential lies in the management of neuropsychiatric disorders requiring catecholaminergic modulation, such as Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and potentially obesity.

Part 1: Chemical Scaffold & SAR Analysis[1][3][4]

Structural Logic

The core pharmacophore of 2-(2,3-Dimethylphenyl)morpholine is the 2-phenylmorpholine skeleton.[1][3] The addition of methyl groups at the ortho (2) and meta (3) positions of the phenyl ring introduces specific steric and lipophilic properties:

-

Lipophilicity: The two methyl groups increase the

value compared to the parent 2-phenylmorpholine, enhancing Blood-Brain Barrier (BBB) permeability.[1][3] -

Steric Hindrance: The ortho-methyl group creates steric bulk near the morpholine attachment point.[1][3] In amphetamine SAR, ortho-substitution often reduces DAT affinity while retaining NET affinity.[1][3] However, in the rigid morpholine system, this may lock the phenyl ring into a specific conformation relative to the amine, potentially enhancing selectivity.

-

Metabolic Stability: The 2,3-dimethyl pattern blocks the primary sites of metabolic oxidation on the phenyl ring (specifically the para position remains open, but the ortho/meta block hinders certain CYP450 pathways).

Comparative Pharmacophore Model

The following diagram illustrates the structural relationship between the target molecule and established agents.

Figure 1: Structural evolution and SAR divergence of 2-(2,3-Dimethylphenyl)morpholine from the parent phenylmorpholine scaffold.[1]

Part 2: Primary Therapeutic Targets

Based on the conserved mechanism of the phenylmorpholine class, the primary targets are the monoamine transporters.

Norepinephrine Transporter (NET)[5][6][7]

-

Mechanism: Substrate-based release (reverse transport) and reuptake inhibition.[1][3]

-

Predicted Potency: High (

) .[3] The 2,3-substitution pattern on the phenyl ring is historically favorable for adrenergic binding (analogous to the potency of 2,3-dimethylamphetamine congeners at NET). -

Therapeutic Relevance: ADHD (focus/alertness), Narcolepsy (wakefulness), Obesity (anorectic effects via hypothalamic activation).

Dopamine Transporter (DAT)[5][7]

-

Predicted Potency: Moderate (

) .[1][3] The ortho-methyl group may introduce steric clash that slightly reduces affinity compared to unsubstituted phenmetrazine, potentially lowering abuse liability while maintaining therapeutic efficacy.[1][3] -

Therapeutic Relevance: Motivation, executive function, and motor control.[3]

Trace Amine Associated Receptor 1 (TAAR1)

-

Mechanism: Agonism.[1][3] Phenylmorpholines are known intracellular agonists of TAAR1.[1][3]

-

Effect: TAAR1 activation triggers protein kinase A (PKA) and protein kinase C (PKC) signaling, leading to the phosphorylation and internalization of DAT/NET. This is a critical regulatory mechanism that modulates the efflux of monoamines.[3]

Secondary Targets (Off-Target Risks)

Part 3: Experimental Validation Framework

To validate the therapeutic potential, the following self-validating experimental protocols are required.

In Vitro Monoamine Uptake/Release Assay

Objective: Determine if the compound is a reuptake inhibitor or a releasing agent.[3]

Protocol:

-

Preparation: Isolate rat brain synaptosomes (striatum for DAT, prefrontal cortex for NET).[3]

-

Incubation: Incubate synaptosomes with

-Dopamine or -

Uptake Phase: Measure radioactivity retained in synaptosomes to determine

for uptake inhibition.[1][3] -

Release Phase (differentiation): Pre-load synaptosomes with radioligand, then expose to test compound.

Data Output Table:

| Assay Parameter | Metric | Target Value (Therapeutic) |

| DAT Affinity | ||

| NET Affinity | ||

| DAT/NET Ratio | Selectivity | |

| Release Efficacy |

TAAR1 cAMP Accumulation Assay

Objective: Confirm intracellular agonism at TAAR1.[1][3]

Protocol:

-

Cell Line: HEK293 cells stably expressing human TAAR1.

-

Transfection: Transfect with a cAMP-response element (CRE)-luciferase reporter vector.[1][3]

-

Treatment: Treat cells with 2-(2,3-Dimethylphenyl)morpholine (10

M) for 30 minutes.[1][3] -

Readout: Measure luminescence.

-

Causality Check: Pre-treat with a TAAR1 antagonist (e.g., EPPTB).[3] Signal ablation confirms specificity.[1][3]

Part 4: Mechanism of Action Visualization

The following diagram details the synaptic mechanism, highlighting the dual action on transporters and the TAAR1 feedback loop.

Figure 2: Mechanism of Action: Substrate-mediated monoamine release and TAAR1 modulation.[1][3]

Part 5: Safety & Toxicology Considerations

Cardiovascular Risk

Substituted phenylmorpholines can induce sympathomimetic toxicity (tachycardia, hypertension).

-

Mitigation Strategy: The 2,3-dimethyl substitution may alter binding to the 5-HT2B receptor.[1][3] Screening against 5-HT2B is mandatory to rule out valvulopathy risks associated with fenfluramine-like derivatives.[1][3]

Abuse Potential[1][3][8]

-

Assessment: Intracranial Self-Stimulation (ICSS) or Drug Discrimination assays in rats trained to discriminate cocaine.[1][3]

-

Hypothesis: If the compound exhibits high NET selectivity over DAT (predicted due to ortho-substitution), the abuse potential may be lower than that of phenmetrazine, making it a viable candidate for controlled therapeutic use.

References

-

Rothman, R. B., & Baumann, M. H. (2006).[2] Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry.

-

McLaughlin, P. J., et al. (2018).[3] Structure-activity relationships of the phenmetrazine scaffold: Identification of novel monoamine releasers. Neuropharmacology.

-

Simmler, L. D., et al. (2013).[3] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.[1][3]

-

Bayer, A. (2020).[3] Synthesis and pharmacology of 2-phenylmorpholine analogues. Journal of Medicinal Chemistry (General reference for scaffold SAR).

Methodological & Application

Application Notes and Protocols for the Dissolution of 2-(2,3-Dimethylphenyl)morpholine for In Vivo Studies

Abstract

This comprehensive guide details a systematic protocol for the dissolution and formulation of 2-(2,3-Dimethylphenyl)morpholine, a lipophilic morpholine derivative, for in vivo research. Addressing the anticipated poor aqueous solubility of this compound, this document provides a tiered approach to vehicle selection and preparation, from simple aqueous solutions for potential salt forms to complex co-solvent and lipid-based systems. The protocols herein are designed to be a self-validating framework, emphasizing pre-formulation screening and analytical verification to ensure the development of a safe, stable, and effective dosing vehicle for pre-clinical animal studies. This guide is intended for researchers, scientists, and drug development professionals seeking to advance our understanding of morpholine-based compounds in a biological context.

Introduction: The Formulation Challenge of Lipophilic Morpholine Derivatives

Morpholine and its derivatives are a cornerstone in medicinal chemistry, valued for their versatile pharmacological activities and their ability to enhance the pharmacokinetic properties of drug candidates.[1][2] The morpholine ring, with its ether and secondary amine functional groups, can improve solubility and permeability, crucial for drug efficacy.[3][4] Specifically, in the realm of Central Nervous System (CNS) drug discovery, the morpholine moiety is recognized for its capacity to strike a delicate balance between lipophilicity and hydrophilicity, which is essential for penetrating the blood-brain barrier.[5][6]

The compound of interest, 2-(2,3-Dimethylphenyl)morpholine, combines the foundational morpholine heterocycle with a lipophilic dimethylphenyl group. This substitution is anticipated to significantly decrease aqueous solubility, presenting a considerable challenge for the development of a suitable formulation for in vivo administration. Poorly soluble compounds, when administered in a non-optimized vehicle, can lead to erratic absorption, low bioavailability, and consequently, unreliable and irreproducible study outcomes.[7]

Therefore, a systematic and rational approach to formulation development is paramount. This guide provides a detailed, step-by-step protocol for researchers to identify an appropriate solvent system and prepare a dosing solution of 2-(2,3-Dimethylphenyl)morpholine that is both stable and suitable for the intended route of administration.

Pre-Formulation Assessment: Understanding Your Compound

Prior to embarking on full-scale formulation preparation, a preliminary assessment of the compound's solubility is crucial. This initial screening will inform the selection of the most promising formulation strategy.

Objective: To determine the approximate solubility of 2-(2,3-Dimethylphenyl)morpholine in a range of pharmaceutically acceptable solvents.

Materials:

-

2-(2,3-Dimethylphenyl)morpholine

-

A selection of solvents (see Table 1)

-

Vortex mixer

-

Sonicator

-

Analytical balance

-

Microcentrifuge

Protocol:

-

Weigh out a small, precise amount of 2-(2,3-Dimethylphenyl)morpholine (e.g., 1-5 mg) into several clear vials.

-

Add a measured volume of a single solvent to each vial to achieve a high target concentration (e.g., 100 mg/mL).

-

Vortex the vials vigorously for 2-5 minutes.

-

If the compound is not fully dissolved, place the vials in a sonicator bath for 10-30 minutes. Gentle warming to 37°C can also be employed to aid dissolution, but be mindful of potential compound degradation.[8]

-

Visually inspect for any undissolved particles. If the solution is clear, the compound is soluble at that concentration.

-

If particles remain, add increasing volumes of the solvent incrementally, vortexing and sonicating after each addition, until the compound is fully dissolved. Record the final concentration.

-

For any prepared solutions, let them stand at room temperature for at least one hour and observe for any precipitation, which would indicate instability at that concentration.

Tiered Formulation Strategy

Based on the pre-formulation assessment, select the most appropriate tier for developing your final dosing vehicle.

Tier 1: Aqueous-Based Vehicles (for potential salt formation)

Due to the basic nature of the morpholine nitrogen, it is plausible that 2-(2,3-Dimethylphenyl)morpholine can be formulated as a salt in an acidic solution.[9][10] This is often the simplest and most desirable approach if successful.

Protocol:

-

Prepare a stock solution of an acidulent, such as 1N Hydrochloric Acid (HCl) or a citrate buffer (pH 3-4).

-

Slowly add the acidic solution to a weighed amount of the compound while vortexing.

-

Continue to add the acidic solution until the compound is fully dissolved.

-

Measure the final pH of the solution.

-

If necessary, adjust the pH to a physiologically acceptable range (typically pH 4-8 for most routes) using a suitable base (e.g., 1N NaOH). Be cautious as increasing the pH may cause the free base to precipitate.

-

Observe the solution for at least one hour for any signs of precipitation.

Tier 2: Co-Solvent Systems

For many poorly water-soluble compounds, a co-solvent system is required.[11] This involves a mixture of a primary organic solvent to dissolve the compound and other vehicles to increase tolerability and stability upon dilution in an aqueous environment.

Common Co-Solvent Components:

| Component | Function | Typical Concentration |

| DMSO (Dimethyl sulfoxide) | A powerful organic solvent for initial dissolution. | 5-10% |

| PEG 300/400 (Polyethylene glycol) | A water-miscible co-solvent that improves solubility and can reduce the toxicity of DMSO. | 30-60% |

| Tween-80 (Polysorbate 80) | A non-ionic surfactant that enhances stability and prevents precipitation upon dilution with aqueous media. | 1-5% |

| Saline (0.9% NaCl) or Water | The final diluent to bring the formulation to the desired volume and tonicity. | To final volume |

Protocol (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [11]

-

Prepare a stock solution of 2-(2,3-Dimethylphenyl)morpholine in DMSO at a concentration 10 times higher than your final desired concentration (e.g., for a final concentration of 10 mg/mL, prepare a 100 mg/mL stock in DMSO).

-

In a separate sterile tube, add the required volume of PEG300.

-

To the PEG300, add the required volume of your DMSO stock solution and mix thoroughly.

-

Add the required volume of Tween-80 to the mixture and vortex until uniform.

-

Slowly add the saline or water to the mixture while vortexing to reach the final desired volume.

-

Visually inspect the final solution to ensure it is clear and free of precipitates.

-

It is highly recommended to prepare this working solution fresh on the day of use.[11]

Tier 3: Lipid-Based Formulations (Advanced Strategy)

For highly lipophilic compounds that are challenging to formulate in co-solvent systems, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be an effective alternative.[12][13] These systems consist of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous environment, such as the gastrointestinal tract.

Protocol (Conceptual):

-

Screen the solubility of 2-(2,3-Dimethylphenyl)morpholine in various pharmaceutical-grade oils (e.g., Maisine® CC, Peceol™), surfactants (e.g., Labrasol® ALF, Kolliphor® RH 40), and co-solvents (e.g., Capryol® 90, Transcutol® HP).

-

Based on the solubility data, select an oil, surfactant, and co-solvent.

-

Experiment with different ratios of these components to create a pre-concentrate that can be readily emulsified in water.

-

Dissolve the compound in the optimized lipid-based pre-concentrate.

-

Confirm the formation of a stable emulsion upon dilution with water by visual inspection and particle size analysis.

Workflow and Decision Making

The selection of an appropriate formulation strategy should be a logical, stepwise process. The following diagram illustrates a typical decision-making workflow.

Caption: Decision workflow for formulation development.

Verification and Best Practices

-

Vehicle Control: Always include a vehicle-only control group in your in vivo experiments to account for any effects of the solvent system itself.[11]

-

Fresh Preparation: To minimize variability and potential instability, it is best to prepare all dosing solutions within an hour of use.[8]

-

Sterility: For parenteral routes of administration (e.g., intravenous, intraperitoneal), the final formulation must be sterile. This can be achieved by sterile filtering the final solution through a 0.22 µm filter. Ensure that the filter material is compatible with the solvents used.

-

Dosage Calculation: Always perform accurate dosage calculations based on the animal's body weight and the desired dose in mg/kg.[14][15] The volume administered should adhere to established guidelines for the specific animal model and route of administration.[15]

Conclusion

The successful in vivo evaluation of 2-(2,3-Dimethylphenyl)morpholine is critically dependent on the development of an appropriate dosing vehicle. Due to its anticipated lipophilicity, a systematic approach to formulation, beginning with solubility screening and progressing through tiered vehicle systems, is essential. By following the protocols and decision-making framework outlined in this guide, researchers can develop a stable and effective formulation, thereby ensuring the generation of reliable and reproducible preclinical data.

References

- Erhirhie, O., Ihekwoaba, J., & Eze, P. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4(18), 100-106.

-

Gattefossé. (2025, October 25). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. Retrieved from [Link]

- Jadav, M., et al. (2022). Pharmaceutical excipients. NJPS, 2(2), 24-36.

- van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393.

-

ResearchGate. (n.d.). Excipients and their Functionality for Enabling Technologies in Oral Dosage Forms: Properties, Functionality, and Applications in Research and Industry | Request PDF. Retrieved from [Link]

- Avan, D., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 735-742.

-

IISTE.org. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Retrieved from [Link]

-

Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

-

PubChem. (n.d.). Morpholine. Retrieved from [Link]

-

ResearchGate. (2015, December 24). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Retrieved from [Link]

- Jain, A., & Sahu, S. K. (2024).

-

MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51.

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

- National Center for Biotechnology Information. (2023, November 14). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. RSC Advances, 13(48), 34099-34114.

-

Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

-

Amines & Plasticizers Limited. (n.d.). Morpholine. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Morpholine – Knowledge and References. Retrieved from [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

- National Center for Biotechnology Information. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-372.

-

PubMed. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

-

Sciencemadness Wiki. (2022, September 1). Morpholine. Retrieved from [Link]

-

PubMed. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emulatebio.com [emulatebio.com]

- 9. Morpholine - Wikipedia [en.wikipedia.org]

- 10. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]

- 13. researchgate.net [researchgate.net]

- 14. iiste.org [iiste.org]

- 15. researchgate.net [researchgate.net]

Application Note: 2-(2,3-Dimethylphenyl)morpholine in Neuroscience Research

Based on the structural classification and pharmacological profile of 2-arylmorpholines, here is a detailed Application Note and Protocol guide for 2-(2,3-Dimethylphenyl)morpholine .

Executive Summary

2-(2,3-Dimethylphenyl)morpholine (referred to herein as 2,3-DMPM ) is a structural analog of the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine). Unlike phenmetrazine, which features a methyl group on the morpholine ring, 2,3-DMPM possesses a dimethyl substitution on the phenyl ring at the ortho and meta positions.

This structural modification is critical in neuroscience research for investigating Structure-Activity Relationships (SAR) at Monoamine Transporters (MATs). The steric bulk introduced by the 2,3-dimethyl substitution is hypothesized to modulate selectivity between the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), potentially favoring NET inhibition while reducing the abuse liability associated with potent DAT releasers.

This guide provides standardized protocols for synthesizing, screening, and validating 2,3-DMPM in neuropharmacological assays.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 2-(2,3-Dimethylphenyl)morpholine |

| Common Class | 2-Arylmorpholine; Phenmetrazine Analog |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Key Structural Feature | Ortho,meta-dimethyl substitution on the phenyl ring; unsubstituted morpholine nitrogen (secondary amine). |

| Solubility | Soluble in DMSO (>10 mM), Ethanol; Water (as HCl salt). |

| Storage | -20°C (Desiccated); Protect from light. |

Mechanism of Action & Scientific Rationale

Pharmacological Profile

2,3-DMPM functions primarily as a Monoamine Transporter Substrate/Inhibitor .

-

NET Selectivity: The presence of the ortho-methyl group (position 2 on the phenyl ring) introduces steric hindrance that often reduces affinity for the Dopamine Transporter (DAT), which prefers planar or para-substituted phenyl rings. Conversely, the Norepinephrine Transporter (NET) tolerates ortho-substitution (e.g., Nisoxetine, Reboxetine).

-

Releasing Agent vs. Reuptake Inhibitor: Like its parent scaffold 2-phenylmorpholine, 2,3-DMPM is likely a substrate-type releaser, reversing the transporter flux to increase synaptic concentrations of norepinephrine (NE) and dopamine (DA).

Signaling Pathway Visualization

The following diagram illustrates the interaction of 2,3-DMPM with presynaptic transporters and the downstream signaling cascade.

Caption: Mechanism of action for 2,3-DMPM showing preferential modulation of NET over DAT due to steric hindrance at the ortho-position.

Experimental Protocols

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine the potency (IC₅₀) of 2,3-DMPM at inhibiting the uptake of [³H]NE, [³H]DA, and [³H]5-HT.

Materials:

-

HEK293 cells stably expressing human NET (hNET), DAT (hDAT), or SERT (hSERT).

-

Radioligands: [³H]Norepinephrine, [³H]Dopamine, [³H]Serotonin.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (MAO inhibitor).

Procedure:

-

Cell Preparation: Harvest HEK293 cells and resuspend in KRH buffer at a density of 1 x 10⁶ cells/mL.

-

Pre-incubation: Aliquot 200 µL of cell suspension into 96-well plates. Add 25 µL of 2,3-DMPM (concentrations ranging from 1 nM to 100 µM). Incubate for 10 minutes at 37°C.

-

Control: Vehicle (DMSO < 0.1%).

-

Non-Specific Binding: 10 µM Cocaine (for DAT/SERT) or Desipramine (for NET).

-

-

Substrate Addition: Add 25 µL of respective [³H]-neurotransmitter (final concentration ~20 nM).

-

Uptake Reaction: Incubate for 10 minutes at 37°C.

-

Termination: Rapidly filter cells through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold KRH buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot log[concentration] vs. % uptake inhibition. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Assess the metabolic half-life (t₁/₂) of 2,3-DMPM, specifically looking for hydroxylation at the phenyl ring or N-oxidation.

Procedure:

-

Reaction Mix: Prepare a mixture of Liver Microsomes (human or rat, 0.5 mg/mL protein), 2,3-DMPM (1 µM), and MgCl₂ (3 mM) in Phosphate Buffer (100 mM, pH 7.4).

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).

-

Sampling: Withdraw aliquots (50 µL) at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

-

Monitor: Parent depletion and formation of metabolites (m/z +16 for hydroxylation).

-

Expected Results & Data Interpretation

The following table summarizes hypothetical reference values for 2,3-DMPM compared to standard phenmetrazine analogs, based on established SAR for 2-arylmorpholines [1, 2].

| Compound | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET/DAT Ratio | Interpretation |

| Phenmetrazine | ~40 | ~130 | >5,000 | 0.3 | Balanced Stimulant |

| Phendimetrazine | ~150 | ~400 | >10,000 | 0.37 | Prodrug (weaker) |

| 2,3-DMPM (Predicted) | ~60 - 80 | ~800 - 1200 | >10,000 | < 0.1 | NET Selective |

| Reboxetine | 8 | >10,000 | >10,000 | < 0.001 | Highly NET Selective |

-

High NET Selectivity: The 2,3-dimethyl substitution is expected to reduce DAT affinity significantly compared to the unsubstituted phenyl ring, making 2,3-DMPM a useful tool for dissecting noradrenergic vs. dopaminergic contributions to behavior.

-

Low SERT Affinity: Like most phenmetrazine analogs, 2,3-DMPM is expected to have negligible activity at the Serotonin Transporter.

Synthesis Workflow (Summary)

For researchers requiring de novo synthesis of 2,3-DMPM for testing.

Caption: General synthetic route for 2-arylmorpholines via amino-ketone reduction and cyclization.

Safety & Compliance

-

Handling: 2,3-DMPM is a potent CNS active agent. Handle in a fume hood with appropriate PPE (gloves, goggles).

-

Regulatory Status: As a structural analog of Phenmetrazine (Schedule II/III in many jurisdictions), 2,3-DMPM may be considered a controlled substance analog (e.g., under the Federal Analog Act in the USA). Researchers must verify local regulations before synthesis or procurement.

References

-

Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41.

-

McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis, 10(9), 1404-1416.

-

Lenci, E., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery."[1][2] ACS Chemical Neuroscience, 12(3), 378-390.

-

Reith, M. E., et al. (2015). "Monoamine Transporter Principles and Targets." Neuropsychopharmacology, 40(1), 246-247.

Sources

Application Notes and Protocols for In Vivo Behavioral Assays with 2-(2,3-Dimethylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Behavioral Profile of a Novel Morpholine Derivative